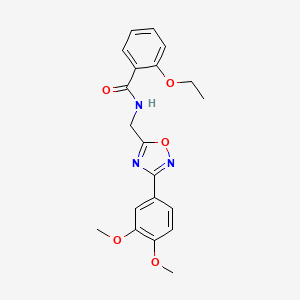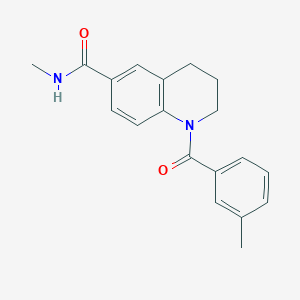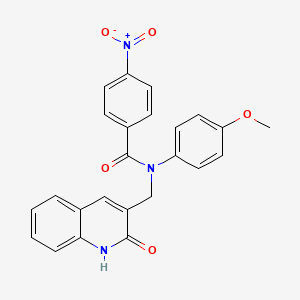
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide, also known as HNQ-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNQ-1 is a member of the benzamide family of compounds and has been found to exhibit promising anticancer properties.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves the inhibition of the proteasome pathway, which is responsible for the degradation of misfolded and damaged proteins in cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to inhibit the activity of the 20S proteasome, leading to the accumulation of misfolded and damaged proteins, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to exhibit a number of biochemical and physiological effects. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is its potent anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapy. However, there are also limitations to the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in lab experiments. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. Another area of research is the investigation of the potential side effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide and the development of strategies to mitigate these effects. Additionally, further studies are needed to investigate the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide as a cancer therapy, including in vivo studies and clinical trials.
Synthesemethoden
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide involves a multistep process that begins with the reaction of 2-hydroxy-3-formylquinoline with 4-methoxyaniline to form the intermediate compound 2-((4-methoxyphenyl)amino)-3-formylquinoline. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide exhibits potent anticancer properties and has the ability to induce apoptosis in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-32-21-12-10-19(11-13-21)26(24(29)16-6-8-20(9-7-16)27(30)31)15-18-14-17-4-2-3-5-22(17)25-23(18)28/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSCQMNEFOPLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-nitro-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)

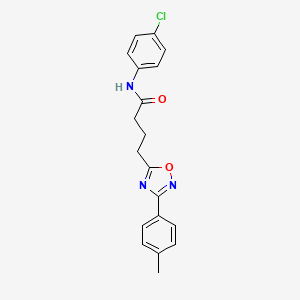

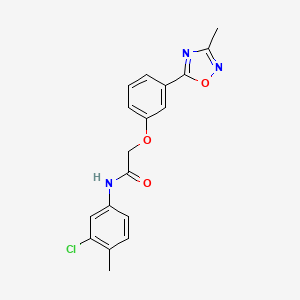

![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)

